Therapeutic Potential of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine Derivatives: A Medicinal Chemistry Perspective
Therapeutic Potential of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine Derivatives: A Medicinal Chemistry Perspective
Topic: Therapeutic Applications of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine Derivatives Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Pharmacologists
Executive Summary
The molecule [1-(1-Phenylpropyl)piperidin-4-yl]methanamine (CAS: 1281608-36-3) represents a "privileged scaffold" in modern neuropsychopharmacology. Structurally characterized by a piperidine core, a primary methanamine linker at the C4 position, and a bulky, lipophilic 1-phenylpropyl group at the nitrogen (N1), this scaffold serves as a critical building block for ligands targeting G-Protein Coupled Receptors (GPCRs) and ion channels.
Unlike simple N-benzyl derivatives, the 1-(1-phenylpropyl) moiety introduces a chiral center and significant steric bulk adjacent to the basic nitrogen. This structural feature is pivotal for enforcing conformational rigidity and enhancing selectivity for hydrophobic pockets in targets such as the Sigma-1 receptor (
This guide details the structural rationale, therapeutic applications (specifically in neuropathic pain and neuroprotection), and validated protocols for the synthesis and biological characterization of derivatives based on this scaffold.
Molecular Architecture & Pharmacophore Analysis
The therapeutic utility of this scaffold stems from its ability to bridge distinct binding domains within a receptor pocket.
| Structural Domain | Chemical Feature | Pharmacological Function |
| N1-Substituent | 1-(1-Phenylpropyl) ( | Hydrophobic Anchor: The bulky, branched lipophilic group penetrates deep hydrophobic pockets (e.g., the primary hydrophobic binding site of |
| Core Scaffold | Piperidine Ring | Structural Rigidifier: Maintains the spatial distance between the lipophilic tail and the polar head group. The basic nitrogen (pKa ~8-9) is protonated at physiological pH, forming a critical salt bridge with aspartate/glutamate residues in the receptor. |
| C4-Linker | Methanamine ( | Diversification Point: The primary amine acts as a hydrogen bond donor/acceptor. Crucially, it serves as a reactive handle for amidation, allowing the attachment of secondary pharmacophores (e.g., heteroaromatic rings) to target specific subtypes. |
Pharmacophore Visualization (DOT Diagram)
Caption: Pharmacophore map illustrating the modular functionality of the scaffold. The lipophilic tail drives affinity, while the methanamine linker dictates specificity.
Therapeutic Frontiers
A. Neuropathic Pain: N-type Calcium Channel (Cav2.2) Blockade
Derivatives of 4-aminomethylpiperidine are established pharmacophores for blocking N-type calcium channels, which control neurotransmitter release in the dorsal horn of the spinal cord.
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Mechanism: The 1-(1-phenylpropyl) group mimics the diphenylmethyl moiety found in classic calcium channel blockers, obstructing the pore or stabilizing the inactivated state of the channel.
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Therapeutic Gain: Selective blockade of Cav2.2 inhibits the release of Substance P and Glutamate, providing analgesia in neuropathic pain states (e.g., diabetic neuropathy) without the systemic side effects of opioids.
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Design Strategy: Acylation of the methanamine nitrogen with a 3,5-difluorobenzamide or similar electron-deficient aromatic ring often optimizes potency into the low nanomolar range.
B. Neuroprotection: Sigma-1 Receptor (
R) Modulation
The N-(1-phenylpropyl)piperidine motif is a textbook "Sigma-1 pharmacophore."
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Mechanism:
R is a ligand-operated chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Agonists promote mitochondrial bioenergetics and reduce ER stress. -
Application:
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Ischemic Stroke: Reduction of reperfusion injury.
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Neurodegeneration: Protection against glutamate excitotoxicity in Alzheimer’s models.
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Binding Mode: The protonated piperidine nitrogen forms an electrostatic interaction with Asp126 , while the phenylpropyl group occupies the hydrophobic pocket formed by Val162 and Leu105 .
C. Cognitive Disorders: Muscarinic M1/M4 Agonism
N-substituted piperidines are central to the design of allosteric modulators for muscarinic receptors.
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Application: Schizophrenia (cognitive symptoms) and Alzheimer's disease.
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Role of Scaffold: The methanamine tail, when derivatized with a tetrazole or oxadiazole bioisostere, can mimic the acetylcholine ester function, turning the scaffold into a potent M1 agonist.
Chemical Synthesis Protocol
Objective: Synthesize [1-(1-Phenylpropyl)piperidin-4-yl]methanamine via Reductive Amination. Scale: 10 mmol Yield Target: >65%
Reagents:
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A: 4-(N-Boc-aminomethyl)piperidine (2.14 g, 10 mmol)
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B: Propiophenone (1-phenylpropan-1-one) (1.34 g, 10 mmol)
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C: Titanium(IV) isopropoxide (Ti(OiPr)4) (3.55 g, 12.5 mmol)
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D: Sodium cyanoborohydride (NaBH3CN) (0.94 g, 15 mmol)
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Solvent: Anhydrous Methanol / Dichloromethane (DCM)
Step-by-Step Methodology:
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Imine Formation (Dehydration):
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In a flame-dried flask under Argon, dissolve Reagent A and Reagent B in anhydrous THF (20 mL).
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Add Reagent C (Ti(OiPr)4) dropwise. Note: Titanium acts as a Lewis acid to activate the ketone and a water scavenger to drive equilibrium.
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Stir at room temperature for 12–16 hours. The solution will turn slightly yellow/amber.
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Reduction:
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Dilute the reaction mixture with anhydrous Methanol (20 mL).
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Cool to 0°C.
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Add Reagent D (NaBH3CN) in portions over 30 minutes. Caution: Evolution of HCN gas is possible; ensure proper ventilation.
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Allow to warm to room temperature and stir for 4 hours.
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Quench & Workup:
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Quench with 1N NaOH (10 mL). A white precipitate (Titanium salts) will form.
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Filter through a Celite pad. Wash the pad with EtOAc.
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Extract the filtrate with EtOAc (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.
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Deprotection (Boc Removal):
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Dissolve the crude intermediate in DCM (10 mL).
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Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C. Stir for 2 hours.
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Concentrate in vacuo. Basify with sat. NaHCO3 to pH >10.
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Extract with DCM/Isopropanol (3:1) to recover the free amine.
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Purification:
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Purify via Flash Column Chromatography (DCM:MeOH:NH4OH, 90:9:1).
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Result: [1-(1-Phenylpropyl)piperidin-4-yl]methanamine (Pale yellow oil or waxy solid).
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Preclinical Validation Protocols
To validate the therapeutic potential of derivatives synthesized from this scaffold, a hierarchical screening approach is required.
A. Primary Screen: FLIPR Calcium Flux Assay (GPCR/Ion Channel)
Target: Determine functional antagonism at Cav2.2 or Gq-coupled GPCRs.
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Cell Line: HEK293 stably expressing Cav2.2 (N-type) or mGluR1.
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Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.
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Compound Addition: Add test compounds (0.1 nM – 10 µM) and incubate for 10 mins.
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Stimulation:
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Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR Tetra system.
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Analysis: Calculate IC50 based on peak fluorescence reduction relative to vehicle control.
B. Secondary Screen: Radioligand Binding (Selectivity)
Target: Confirm affinity for Sigma-1 vs. Sigma-2 vs. Opioid receptors.
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Ligand: [³H]-(+)-Pentazocine (Sigma-1 selective).
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Tissue: Rat brain membrane homogenates.
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Protocol: Incubate membranes + Radioligand + Test Compound (10 µM screening concentration) for 120 mins at 37°C. Filter through GF/B filters. Count radioactivity.
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Success Criteria: >50% displacement at 10 µM warrants full Ki determination.
Validation Workflow Diagram
Caption: Hierarchical screening workflow from chemical synthesis to in vivo validation for pain/neuroprotection indications.
References
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Design of Sigma-1 Receptor Ligands
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N-type Calcium Channel Blockers
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Reductive Amination Methodologies
- Title: Titanium(IV)
- Source: Journal of Organic Chemistry.
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URL:[Link]
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mGluR1 Antagonists (Contextual)
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Scaffold Identification
Sources
- 1. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 2. Activation of Metabotropic Glutamate Receptor Subtype mGluR1 Contributes to Post-Traumatic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. algologia.gr [algologia.gr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 8. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 9. CAS: 1281608-36-3 | CymitQuimica [cymitquimica.com]
